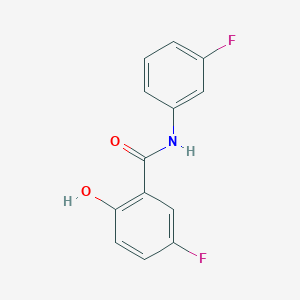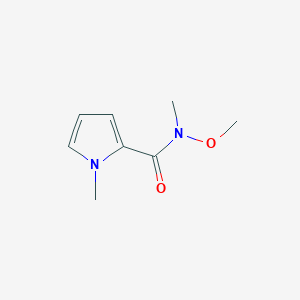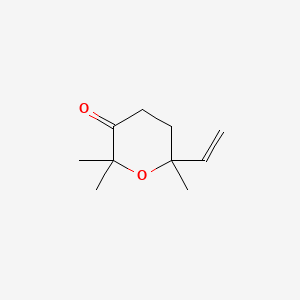
1-Chloro-1,1,3,3-tetrafluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,1,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₃ClF₄. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other fluorinated compounds. This compound is known for its stability and low reactivity, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3-tetrafluoropropane can be synthesized through the fluorination of 1,1,3,3-tetrachloropropane using hydrogen fluoride in the presence of a catalyst such as titanium tetrachloride. The reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination .
Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where hydrogen fluoride is fed into a reactor containing 1,1,3,3-tetrachloropropane and a catalyst. The reaction mixture is then heated, and the product is collected through distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1,1,3,3-tetrafluoropropane primarily undergoes substitution reactions due to the presence of chlorine and fluorine atoms. It can also participate in addition reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include a solvent like acetone or ethanol and moderate temperatures.
Addition Reactions: These reactions can occur with reagents like hydrogen or halogens under the influence of catalysts such as palladium or platinum.
Major Products Formed:
Substitution Reactions: The major products include 1-hydroxy-1,1,3,3-tetrafluoropropane and 1-amino-1,1,3,3-tetrafluoropropane.
Addition Reactions: The products can include 1,1,3,3-tetrafluoropropane and 1,1,3,3-tetrafluoropropene.
Aplicaciones Científicas De Investigación
1-Chloro-1,1,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: Its derivatives are studied for their potential use in biological systems, particularly in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-chloro-1,1,3,3-tetrafluoropropane involves its interaction with nucleophiles and electrophiles. The chlorine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
- 1,1,1,3-tetrafluoropropane
- 1-chloro-1,1,1,3-tetrafluoropropane
- 1,1,3,3-tetrafluoropropene
Comparison: 1-Chloro-1,1,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its analogs. For instance, 1,1,1,3-tetrafluoropropane lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions. Similarly, 1,1,3,3-tetrafluoropropene has a double bond, which alters its reactivity and applications .
Propiedades
IUPAC Name |
1-chloro-1,1,3,3-tetrafluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF4/c4-3(7,8)1-2(5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQSLQFYZTNCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614252 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2730-64-5 |
Source


|
| Record name | 1-Chloro-1,1,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
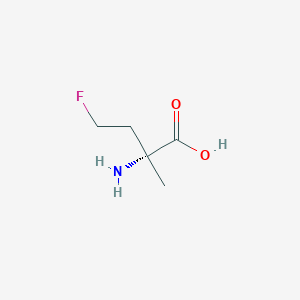
![(4-Benzhydrylpiperazin-1-yl)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B13422673.png)
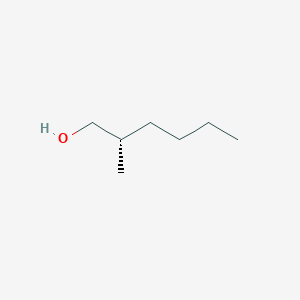

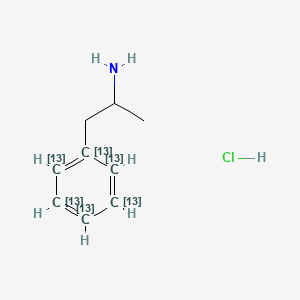

![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
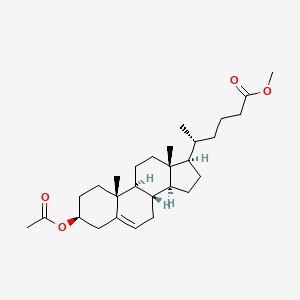
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
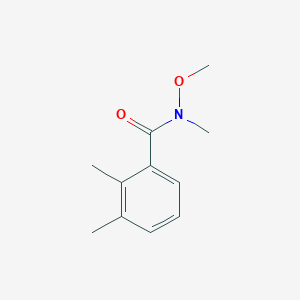
![(2S,4R)-N-[(4-bromophenyl)methyl]-4-hydroxy-1-(3,3,3-trifluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B13422728.png)
